5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common synthetic routes may include:
Formation of the Furan Ring: This step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced through nucleophilic substitution reactions, often using phenol derivatives and suitable leaving groups.
Formation of the Oxazole Ring: The oxazole ring is typically formed through cyclization reactions involving amides or nitriles.
Introduction of the Tetrahydroisoquinoline Moiety: This step involves the synthesis of the tetrahydroisoquinoline ring, which can be achieved through hydrogenation of isoquinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield. The use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas and metal catalysts, resulting in the formation of reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other metal catalysts.
Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to specific biological processes.
Comparison with Similar Compounds
Similar Compounds
- **2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE
- **2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H23N3O3 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C26H23N3O3/c1-17-7-8-18(2)24(13-17)30-16-21-9-10-23(31-21)25-28-22(14-27)26(32-25)29-12-11-19-5-3-4-6-20(19)15-29/h3-10,13H,11-12,15-16H2,1-2H3 |
InChI Key |
NAQXBSPILZBVCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCC5=CC=CC=C5C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.